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Compound of Interest

Compound Name: 4-Isobutylbenzenesulfonyl chloride

Cat. No.: B1283997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Isobutylbenzenesulfonyl chloride. Due to the limited availability of experimentally derived

spectra in public databases and literature, this document presents predicted spectroscopic data

based on established principles and spectral data of analogous compounds. This guide is

intended to serve as a valuable resource for the identification, characterization, and utilization

of this compound in research and development.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-Isobutylbenzenesulfonyl chloride. These

predictions are generated using widely accepted computational models and by comparison

with structurally related molecules.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.92 Doublet 2H Ar-H (ortho to SO₂Cl)

7.38 Doublet 2H
Ar-H (ortho to

isobutyl)

2.60 Doublet 2H -CH₂-

1.95 Multiplet 1H -CH-

0.95 Doublet 6H -CH(CH₃)₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

150.1 Ar-C-SO₂Cl

142.5 Ar-C-isobutyl

129.8 Ar-CH

127.2 Ar-CH

45.3 -CH₂-

30.2 -CH-

22.3 -CH(CH₃)₂

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

1375-1365 Strong Asymmetric SO₂ stretch

1180-1170 Strong Symmetric SO₂ stretch

3000-2850 Medium-Strong C-H stretch (aliphatic)

1600-1450 Medium C=C stretch (aromatic)

700-600 Strong S-Cl stretch
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Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

232/234 Moderate
[M]⁺ (Molecular ion peak with

³⁵Cl/³⁷Cl isotopes)

175 High [M - SO₂Cl]⁺

133 High [M - C₄H₉]⁺

57 Very High [C₄H₉]⁺ (isobutyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 4-Isobutylbenzenesulfonyl chloride.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 4-Isobutylbenzenesulfonyl
chloride in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10

ppm).

Use tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

Use the solvent peak (CDCl₃ at 77.16 ppm) as a reference.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of 4-Isobutylbenzenesulfonyl chloride.

Methodology:

Sample Preparation: Prepare the sample as a thin film on a potassium bromide (KBr) plate

or as a KBr pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder or pure KBr.

Ratio the sample spectrum against the background to obtain the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of 4-Isobutylbenzenesulfonyl chloride.

Methodology:

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or through a gas chromatograph (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
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Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of

the compound (e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic

pattern for the presence of chlorine.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 4-Isobutylbenzenesulfonyl chloride.
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Diazotization
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Caption: Synthetic and characterization workflow for 4-Isobutylbenzenesulfonyl chloride.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Isobutylbenzenesulfonyl
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283997#spectroscopic-data-nmr-ir-ms-of-4-
isobutylbenzenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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